molecular formula C22H34O7 B15330366 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane

4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B15330366
M. Wt: 410.5 g/mol
InChI Key: PDLBQEQEFHWYPH-UHFFFAOYSA-N
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Description

The compound 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane is a complex 1,3-dioxolane derivative characterized by:

  • Two 2,2-dimethyl-1,3-dioxolane rings.
  • A central propoxy chain substituted with phenylmethoxy and (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy groups.

This structure is designed for applications in pharmaceuticals, polymer science, or as intermediates in organic synthesis. Its stereochemistry and functional groups suggest utility in stabilizing reactive intermediates (e.g., aldehydes) or modulating biological activity .

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

4-[[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C22H34O7/c1-21(2)26-15-19(28-21)13-23-11-18(25-10-17-8-6-5-7-9-17)12-24-14-20-16-27-22(3,4)29-20/h5-9,18-20H,10-16H2,1-4H3

InChI Key

PDLBQEQEFHWYPH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COCC(COCC2COC(O2)(C)C)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, starting with the preparation of the dioxolane rings. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This forms the dioxolane ring, which is then further functionalized through a series of reactions to introduce the phenylmethoxy and propoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where groups like halides are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in solvents like ether or tetrahydrofuran (THF).

    Substitution: Halides, nucleophiles like amines or thiols, in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which 4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Weight Key Applications/Properties Reference
4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane Two dioxolane rings; phenylmethoxy and dioxolane-methoxy groups ~350.4 g/mol* Stabilization, drug intermediates
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane Single dioxolane ring; benzyloxypropyl chain 250.3 g/mol Organic synthesis intermediates
4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane Epoxypropoxy substituent 188.2 g/mol Reactive intermediates; cross-linking agents
(R)-2,4-Diamino-5-aryl-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidines Pyrimidine core with dioxolane-methoxy groups ~450–500 g/mol Antitubercular agents
2-Methoxy-4-[4-[[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]methyl]-1,3-dioxolan-2-yl]-phenol Cyclohexyl and phenolic substituents ~390.5 g/mol Bioactive molecules (unspecified)

*Calculated based on molecular formula.

Physicochemical Properties

  • Thermal Stability : Dioxolane rings confer thermal resilience. For example, 1,3-dioxolane extraction of PHB retains polymer integrity at 80°C .
  • Solubility : Ether linkages improve solubility in polar aprotic solvents (e.g., DMSO, acetone), as seen in triazole-dioxolane derivatives .
  • Stereochemical Influence : Trans-diastereomers of β-carboline-dioxolane hybrids show superior antimalarial activity, highlighting the role of stereochemistry .

Key Research Findings and Gaps

  • Structural Optimization : Adding dioxolane rings to pyrimidines or β-carbolines improves bioactivity, but toxicity profiles remain understudied .
  • Scale-Up Challenges : While 1,3-dioxolane extraction is scalable (40 mL to 1000 mL), industrial adoption requires cost-benefit analysis .

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